2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine
Overview
Description
2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound with the molecular formula C10H16N4O2 It is characterized by a pyrimidine ring substituted with two methoxy groups at positions 2 and 4, and a piperazine ring at position 6
Scientific Research Applications
2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine is Free Fatty Acids (FFAs) . FFAs play diverse roles in cellular energy and signaling and are critical molecules in various biological states .
Mode of Action
The compound is known to improve the ionization efficiency of FFAs under electrospray ionization mass spectrometry (ESI-MS) conditions . This suggests that it interacts with FFAs to enhance their detection and quantification in biological samples .
Biochemical Pathways
FFAs are involved in various cellular processes including insulin secretion , indicating that the compound could indirectly influence these processes.
Pharmacokinetics
Its ability to improve the ionization efficiency of ffas suggests that it may enhance the bioavailability of these molecules for detection and quantification .
Result of Action
The compound’s action results in improved profiling of FFAs in biological samples . This could potentially aid in the diagnosis and characterization of various metabolic diseases, as FFAs are biomedical indicators of abnormal lipid metabolism .
Action Environment
Given its role in enhancing the ionization efficiency of ffas, factors affecting esi-ms conditions could potentially influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine typically involves the reaction of 2,4-dimethoxypyrimidine with piperazine. One common method includes the use of a solvent such as ethanol or methanol, and the reaction is often carried out under reflux conditions . The reaction can be catalyzed by acids or bases, depending on the desired reaction pathway.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with hydroxyl groups, while substitution reactions can introduce various functional groups onto the pyrimidine or piperazine rings .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine: Similar structure but different substitution pattern.
2,4-Dimethoxy-6-(morpholin-4-yl)pyrimidine: Contains a morpholine ring instead of a piperazine ring.
2,4-Dimethoxy-6-(piperidin-1-yl)pyrimidine: Contains a piperidine ring instead of a piperazine ring.
Uniqueness
2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy groups and the piperazine ring allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2,4-dimethoxy-6-piperazin-1-ylpyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-15-9-7-8(12-10(13-9)16-2)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMECHEUJLSJRGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N2CCNCC2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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